2-Chloro-5-nitrofuran
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Overview
Description
2-Chloro-5-nitrofuran is a chemical compound that belongs to the nitrofuran class of compounds. Nitrofurans are known for their broad-spectrum antimicrobial properties and have been used in various applications, including medicine and agriculture. The presence of both a nitro group and a chloro group on the furan ring makes this compound a unique compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrofuran typically involves the nitration of 2-chlorofuran. The process begins with the chlorination of furan to produce 2-chlorofuran, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position of the furan ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitrofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Amino-5-nitrofuran.
Substitution: 2-Substituted-5-nitrofuran derivatives.
Oxidation: Furan-2,5-dione derivatives.
Scientific Research Applications
2-Chloro-5-nitrofuran has been extensively studied for its antimicrobial properties. It has shown significant activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents . Additionally, its derivatives have been explored for their potential use in treating infections caused by drug-resistant pathogens .
In the field of chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrofuran involves the reduction of the nitro group to reactive intermediates that can interact with bacterial enzymes and DNA. These reactive intermediates inhibit essential bacterial processes, such as protein synthesis, DNA replication, and cell wall synthesis, leading to bacterial cell death . The presence of the chloro group enhances the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Nitrofurantoin: Used to treat urinary tract infections. It has a similar nitrofuran structure but lacks the chloro group.
Nitrofurazone: Used for topical infections. It also contains a nitrofuran moiety but has different substituents.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness: 2-Chloro-5-nitrofuran is unique due to the presence of both a nitro group and a chloro group on the furan ring. This combination enhances its antimicrobial properties and allows for diverse chemical modifications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
61855-68-3 |
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Molecular Formula |
C4H2ClNO3 |
Molecular Weight |
147.51 g/mol |
IUPAC Name |
2-chloro-5-nitrofuran |
InChI |
InChI=1S/C4H2ClNO3/c5-3-1-2-4(9-3)6(7)8/h1-2H |
InChI Key |
UOYQYCQERIDDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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